molecular formula C14H14BrFN2O B2700622 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide CAS No. 1385387-47-2

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide

Cat. No.: B2700622
CAS No.: 1385387-47-2
M. Wt: 325.181
InChI Key: VGWWWBODKPXOOZ-UHFFFAOYSA-N
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Description

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide is a chemical compound designed for research and development purposes. Its structure, which incorporates bromo and fluoro substituents on a benzamide core, along with a cyclopentyl and cyanomethyl group on the amide nitrogen, is characteristic of intermediates used in medicinal chemistry . This compound falls into the category of specialized chemical building blocks, similar to azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives, which are frequently investigated in the discovery of novel therapeutic agents, such as kinase inhibitors . The presence of halogen atoms and a nitrile group makes it a versatile scaffold for further chemical modifications, including cross-coupling reactions and functional group interconversions, which are essential for structure-activity relationship (SAR) studies. Researchers may utilize this compound in the synthesis of more complex molecules targeted at various biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O/c15-12-6-5-10(9-13(12)16)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWWWBODKPXOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 3-fluorobenzoic acid to obtain 4-bromo-3-fluorobenzoic acid. This intermediate is then reacted with cyanomethyl cyclopentylamine in the presence of coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at room temperature for 16 hours . The product is purified using silica gel chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The cyanomethyl group may also play a role in modulating its activity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

  • 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide ()
  • 4-Bromo-N-(cyanomethyl)benzamide ()
  • N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine ()
  • N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine ()
Core Structural Differences:
Feature Target Compound Similar Compound(s)
Core Structure Benzamide Benzamide (); Amine ()
Halogen Substituents 4-Bromo, 3-fluoro 4-Bromo (); 3-Bromo-4-fluoro ()
N-Substituents Cyanomethyl, cyclopentyl Cyanomethyl (); cyclopenta[b]thiophen-2-yl (); cyclobutanamine ()
Additional Groups None Piperidinylsulfonyl (); methyl ()

Physicochemical Properties

The target compound’s molecular weight (326.19 g/mol) exceeds that of simpler analogs like 4-Bromo-N-(cyanomethyl)benzamide (257.11 g/mol), primarily due to the cyclopentyl and fluorine substituents. Cyclopentyl groups generally increase lipophilicity (logP), while fluorine atoms can reduce metabolic degradation. In contrast, N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine (272.16 g/mol) shares the cyclopentyl group but lacks the amide backbone, likely reducing hydrogen-bonding capacity compared to the target.

Functional Group Analysis

  • Amide vs. Amine : The benzamide core (target, –2) enables hydrogen-bonding interactions with biological targets, whereas amine derivatives (–5) may prioritize basicity and membrane permeability.
  • Nitrile (Cyanomethyl): Present in both the target and ’s compound, this group may enhance dipole interactions but reduce aqueous solubility.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Source
4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide (Target) Benzamide 326.19 Br, F, cyanomethyl, cyclopentyl -
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide Benzamide ~450 (estimated) Br, thiophene, piperidinylsulfonyl
4-Bromo-N-(cyanomethyl)benzamide Benzamide 257.11 Br, cyanomethyl
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine Amine 272.16 Br, F, cyclobutyl, methyl
N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine Amine 272.16 Br, F, cyclopentyl

Table 2: Functional Group Impact

Functional Group Role in Target Compound Role in Similar Compounds
Bromo Enhances stability & lipophilicity Common in kinase inhibitors ()
Fluoro Modulates electronic effects Improves metabolic stability ()
Cyanomethyl Introduces nitrile for H-bonding Simplifies synthesis ()
Cyclopentyl Increases steric bulk Balances lipophilicity ()

Biological Activity

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug discovery. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a cyanomethyl group, a cyclopentyl moiety, and a fluorobenzamide core. These functional groups contribute to its reactivity and biological properties.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyanomethyl group allows it to act as a nucleophile, while the cyclopentyl ring enhances hydrophobic interactions with target proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects, including potential anticancer and antimicrobial activities .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated and fluorinated benzamides can inhibit the activity of certain kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer potential, this compound may also exhibit antimicrobial activity. The structural characteristics that allow it to interact with biological targets suggest that it could be effective against various pathogens. Preliminary studies have indicated that derivatives of similar structures can inhibit bacterial growth by interfering with essential metabolic pathways.

Case Study 1: Inhibition of Kinases

A study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR) demonstrated that compounds with similar structural motifs effectively inhibited kinase activity. The results showed that the introduction of bromine and fluorine atoms significantly enhanced the binding affinity to the target kinase compared to non-halogenated analogs. This suggests that this compound may possess similar or enhanced inhibitory effects on kinases involved in cancer signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus. The study found that modifications in the benzamide structure, particularly the addition of halogens, improved antibacterial activity by increasing membrane permeability and disrupting cellular processes. These findings support the hypothesis that this compound could be a promising candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Target
AnticancerThis compound34 nMVEGFR
AntimicrobialSimilar derivativesVariesStaphylococcus aureus
Enzyme InhibitionRelated compounds<100 nMVarious kinases

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